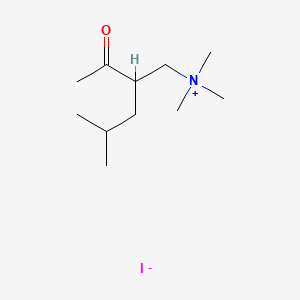
(2-アセチル-4-メチルペンチル)トリメチルアンモニウムヨージド
概要
説明
科学的研究の応用
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide has a wide range of applications in scientific research:
作用機序
Mode of Action
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide is a quaternary ammonium salt . Quaternary ammonium salts are known for their surfactant properties, which means they can lower the surface tension of liquids, allowing them to spread out more easily . This property is often utilized in detergents and antiseptics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide typically involves the reaction of 4-iodo-2-acetylpentane with trimethylamine in the presence of sodium hydroxide . The reaction is usually carried out under an inert atmosphere to prevent interference from moisture and oxygen in the air .
Industrial Production Methods
On an industrial scale, the compound can be synthesized by adding methyl iodide to a solution of 3-[(dimethylamino)methyl]-5-methylhexan-2-one in dichloromethane at temperatures between 5°C and 20°C . The mixture is then stirred and filtered to obtain the final product as a white solid .
化学反応の分析
Types of Reactions
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include dichloromethane, ethanol, and various acids and bases . The reactions are often carried out under reflux conditions to ensure complete reaction .
Major Products
The major products formed from reactions involving (2-Acetyl-4-methylpentyl)trimethylammonium Iodide depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the iodide ion is typically replaced by another nucleophile .
類似化合物との比較
Similar Compounds
- (2-acetyl-4-methylpentyl)trimethylammonium iodide
- Valbenazine iodide
- Tetrabenazine related compound B
Uniqueness
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide is unique due to its high solubility in water and its effective surfactant properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry . Its ability to reduce surface tension under both acidic and basic conditions further enhances its versatility .
生物活性
(2-Acetyl-4-methylpentyl)trimethylammonium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C₁₁H₂₄INO
- Molecular Weight : 313.22 g/mol
- CAS Number : 1069-62-1
Biological Activity Overview
Research indicates that (2-Acetyl-4-methylpentyl)trimethylammonium iodide exhibits several biological activities, particularly in the context of neuropharmacology. It is categorized under compounds that influence neurotransmitter systems, specifically dopamine receptors and other related pathways.
The compound primarily acts as a modulator of neurotransmitter release in the central nervous system (CNS). Its mechanism includes:
- Inhibition of Vesicular Monoamine Transporters (VMAT) : By binding to VMAT, it reduces the uptake of monoamines such as dopamine, serotonin, and norepinephrine into vesicles, leading to increased levels of these neurotransmitters in the cytoplasm and subsequent degradation by monoamine oxidases .
- Dopamine Receptor Interaction : Although its affinity for dopamine D2 receptors is lower compared to its affinity for VMAT, it may still exhibit weak antagonistic effects on these receptors .
Pharmacological Effects
The biological activity of (2-Acetyl-4-methylpentyl)trimethylammonium iodide can be summarized as follows:
Case Studies
-
Neurotransmitter Dynamics in Huntington's Disease :
A study involving patients with Huntington's disease demonstrated that treatment with compounds similar to (2-Acetyl-4-methylpentyl)trimethylammonium iodide resulted in significant depletion of monoamines in specific brain regions, suggesting a role in managing hyperdopaminergic states associated with this condition . -
Animal Model Studies :
In rodent models, administration of this compound resulted in observable behavioral changes consistent with altered dopaminergic activity. For example, decreased locomotor activity was noted alongside reduced levels of dopamine in the striatum . -
Comparative Studies with Other Compounds :
Comparative analyses with tetrabenazine showed that both compounds inhibit VMAT but differ in their receptor affinities and overall pharmacodynamics. Tetrabenazine exhibited more pronounced effects on dopamine depletion compared to (2-Acetyl-4-methylpentyl)trimethylammonium iodide, indicating potential for targeted therapeutic use .
Safety and Toxicology
While (2-Acetyl-4-methylpentyl)trimethylammonium iodide shows promise for therapeutic applications, safety data indicate several hazards:
特性
IUPAC Name |
(2-acetyl-4-methylpentyl)-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKXTXHDRLVAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C[N+](C)(C)C)C(=O)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














